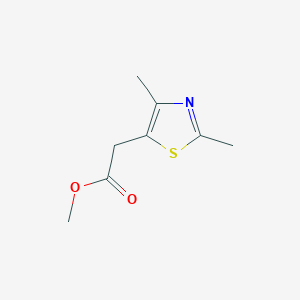

Methyl 2-(2,4-dimethylthiazol-5-yl)acetate

Description

Methyl 2-(2,4-dimethylthiazol-5-yl)acetate is a thiazole-derived organic compound characterized by a methyl ester group and a 2,4-dimethyl-substituted thiazole ring. Thiazoles are heterocyclic aromatic compounds containing sulfur and nitrogen, widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The methyl ester group enhances solubility in organic solvents, making this compound a versatile intermediate in medicinal chemistry and drug synthesis.

Properties

IUPAC Name |

methyl 2-(2,4-dimethyl-1,3-thiazol-5-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-5-7(4-8(10)11-3)12-6(2)9-5/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBVLVVWGNHKMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,4-dimethylthiazol-5-yl)acetate typically involves the reaction of 2,4-dimethylthiazole with methyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of Methyl 2-(2,4-dimethylthiazol-5-yl)acetate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using large-scale chromatography or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,4-dimethylthiazol-5-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield thiazolidine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Halogenated thiazoles and thiazole derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including methyl 2-(2,4-dimethylthiazol-5-yl)acetate, have shown significant antimicrobial properties against various pathogens.

Case Studies

- A study demonstrated that thiazole derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.98 to 3.9 µg/mL for gram-positive bacteria .

- Another investigation revealed that specific thiazole compounds were effective against multidrug-resistant strains of Staphylococcus aureus (MRSA), showing MIC values lower than those of traditional antibiotics like linezolid.

Antifungal Properties

Research has highlighted the antifungal efficacy of thiazole derivatives, particularly against Candida species.

Data Table: Antifungal Activity of Thiazole Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Methyl 2-(2,4-dimethylthiazol-5-yl)acetate | Candida albicans | 4.51 |

| Compound 1a | Candida glabrata | 50 |

| Compound 1b | Candida krusei | 25 |

These findings indicate that methyl 2-(2,4-dimethylthiazol-5-yl)acetate can be considered a potential candidate for antifungal drug development due to its comparable efficacy to established antifungals like ketoconazole .

Anticancer Activity

Recent studies have explored the cytotoxic effects of methyl 2-(2,4-dimethylthiazol-5-yl)acetate on various cancer cell lines.

Case Studies

- In vitro assays demonstrated that this compound significantly reduced cell viability in cancer cell lines at concentrations above 10 µM, indicating its potential as an anticancer agent.

- Another investigation focused on its effects on Mycobacterium tuberculosis, where derivatives showed promising antitubercular activity with MIC values as low as 2.1 µg/mL .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their chemical structure.

Key Findings

- The presence of electron-withdrawing groups has been shown to enhance antimicrobial activity, while lipophilicity plays a crucial role in the efficacy of these compounds against various pathogens .

- Modifications to the thiazole ring can lead to increased potency against specific microbial targets, underscoring the importance of SAR studies in drug design.

Mechanism of Action

The mechanism of action of Methyl 2-(2,4-dimethylthiazol-5-yl)acetate involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation. It can also interact with cellular receptors, affecting signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazole Derivatives

Key Observations :

- Ester Group : Methyl esters (target compound, ) generally exhibit faster hydrolysis rates than ethyl esters (), affecting metabolic stability in biological systems.

- Functional Diversity: Compounds like the imino-oxo-thiazolidine derivative () introduce additional rings, altering electronic properties and binding affinities.

Key Observations :

Table 3: Bioactivity Comparison

Key Observations :

- Therapeutic Potential: The dimethylthiazole moiety in the target compound () is incorporated into chromen-4-one derivatives, suggesting roles in anticancer drug design.

- Cytotoxicity : Thiazole derivatives (e.g., ) are often evaluated via MTT assays (), indicating relevance in cell viability studies.

Physicochemical Properties

Table 4: Physical Properties

Key Observations :

- Melting Points : Dimethyl substitution may increase melting points due to improved crystal packing.

- Spectral Signatures : Ester carbonyl peaks (~1700 cm⁻¹ in IR) and thiazole proton shifts (δ 6.5–7.5 in ¹H NMR) are consistent across analogs .

Biological Activity

Methyl 2-(2,4-dimethylthiazol-5-yl)acetate is a compound derived from thiazole, a heterocyclic structure known for its diverse biological activities. This article provides an overview of the biological activity of this compound, highlighting its antimicrobial, anticancer, and other pharmacological properties, supported by research findings and data tables.

Overview of Thiazole Derivatives

Thiazole derivatives are recognized for their broad spectrum of biological activities, including antimicrobial , antitumor , and anti-inflammatory effects. The thiazole moiety contributes significantly to these activities due to its ability to interact with various biological targets.

Antimicrobial Activity

Research has demonstrated that compounds containing the thiazole ring exhibit significant antimicrobial properties against various pathogens.

Key Findings:

- Methyl 2-(2,4-dimethylthiazol-5-yl)acetate has been evaluated for its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria as well as fungi.

- In a study, derivatives showed minimum inhibitory concentrations (MICs) ranging from 3.92 mM to 4.60 mM against Staphylococcus aureus and Bacillus subtilis, indicating potent antibacterial activity compared to standard drugs like ciprofloxacin .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Anticancer Activity

The anticancer potential of methyl 2-(2,4-dimethylthiazol-5-yl)acetate has also been investigated. Thiazole derivatives have shown promise in inhibiting tumor cell proliferation.

Key Findings:

- In vitro studies revealed that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines, with IC50 values indicating their potency.

- For instance, compounds with thiazole rings demonstrated IC50 values less than that of standard chemotherapeutics like doxorubicin in certain cancer cell lines .

Table 2: Anticancer Activity of Thiazole Derivatives

Structure-Activity Relationship (SAR)

The biological activity of methyl 2-(2,4-dimethylthiazol-5-yl)acetate can be influenced by its structural components:

- Electron-withdrawing groups (e.g., NO₂) enhance activity against certain bacterial strains.

- The introduction of electron-donating groups (e.g., OMe) can improve lipophilicity and thus bioavailability .

Case Study 1: Antimicrobial Efficacy

A series of methyl thiazole derivatives were synthesized and tested for their antimicrobial properties against clinical isolates of MRSA and other resistant strains. The study found that specific modifications in the thiazole structure led to enhanced activity against resistant strains, showcasing the potential for developing new antibiotics .

Case Study 2: Anticancer Properties

Another study focused on the cytotoxic effects of thiazole derivatives on ovarian carcinoma (SKOV-3) cells. The results indicated that certain compounds induced apoptosis via mitochondrial pathways, suggesting a mechanism for their anticancer effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for Methyl 2-(2,4-dimethylthiazol-5-yl)acetate, and how can reaction conditions be optimized?

- Methodology : Synthesis often involves coupling reactions or functional group transformations. For example, bromoacetate intermediates (e.g., 2-bromo-1-(2,4-dimethylthiazol-5-yl)ethan-1-one) can react with methyl esters under nucleophilic substitution conditions . Optimization includes solvent selection (e.g., ethanol or DMF), temperature control (e.g., 60–80°C), and catalyst use (e.g., KOH or triethylamine). Yield improvements may require iterative adjustments to stoichiometry and reaction time.

- Characterization : Confirm structure via H NMR (e.g., δ 2.46–2.57 ppm for methyl groups on thiazole) and LC-MS for purity .

Q. What safety precautions are critical when handling Methyl 2-(2,4-dimethylthiazol-5-yl)acetate?

- Safety Protocols :

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential respiratory irritation .

- Spills : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Q. How can researchers verify the purity and structural integrity of this compound?

- Analytical Methods :

- Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity.

- Spectroscopy : H/C NMR to confirm methyl ester (δ 3.6–3.8 ppm) and thiazole ring protons .

- Elemental Analysis : Compare calculated vs. experimental C/H/N/S percentages (e.g., C: 54.5%, H: 5.8%, N: 9.1%, S: 10.4%) .

Advanced Research Questions

Q. How can Methyl 2-(2,4-dimethylthiazol-5-yl)acetate be utilized in pharmacological target identification, such as kinase inhibition?

- Applications : The thiazole moiety is a common pharmacophore in kinase inhibitors (e.g., PI3Kα). Docking studies can predict binding interactions with ATP-binding pockets .

- Experimental Design :

- In vitro Assays : Use recombinant kinases (e.g., PI3Kα) to measure IC values via fluorescence polarization.

- Cellular Models : Test cytotoxicity in gastric cancer cell lines (e.g., AGS) using MTT assays .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Case Example : Discrepancies in H NMR peaks may arise from tautomerism or solvent effects.

- Solutions :

- Variable Temperature NMR : Identify dynamic equilibria (e.g., thiazole ring proton shifts at 25°C vs. 60°C).

- 2D NMR (COSY, HSQC) : Assign ambiguous signals by correlating H and C resonances .

Q. How can computational methods enhance the design of thiazole-containing analogs with improved bioactivity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.